3,5-Difluorocinnamic acid
Overview
Description
3,5-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Reactivity and Structural Transformations
Studies have explored the reactivity of 3,5-difluorocinnamic acid under various conditions, particularly focusing on its [2 + 2] photodimerization in crystals. It has been observed that the reaction rate of this compound is influenced by pressure, with a notable increase in reactivity at higher pressures. The crystal structure of this compound has been determined under different pressures to understand its reactivity and structural transformations during the photochemical reaction. This provides insights into the molecular environment's influence on the reactivity of such compounds (Galica et al., 2018).
Antioxidative and Tyrosinase Inhibitory Activities
Hydroxycinnamic acid derivatives, including compounds related to this compound, have been studied for their antioxidative effects and tyrosinase inhibitory activities. These compounds are isolated from green coffee beans and exhibit strong free radical scavenging activity and potent tyrosinase inhibitory activities, indicating their potential for antioxidative and skin-whitening applications. The research provides a quantitative analysis of these compounds and evaluates their biological activities, which can be foundational for further applications in health and cosmetic industries (Iwai et al., 2004).
Photochemical Properties in Organic-Inorganic Nanohybrids
This compound has been utilized in the synthesis of organic-inorganic nanohybrids. For instance, it has been intercalated into layered double hydroxide structures to create nanohybrids with excellent ultraviolet (UV) ray absorption properties. This encapsulation not only enhances the UV ray absorption efficiency but also impacts the catalytic activity, opening avenues for applications in UV protection and possibly in catalysis (Khan et al., 2011).
Anti-inflammatory Activities
Derivatives of 3,5-dihydroxycinnamic acid, which are structurally related to this compound, have been synthesized and evaluated for their anti-inflammatory activities. These studies reveal that certain derivatives exhibit pronounced anti-inflammatory effects by modulating the production of inflammatory cytokines and influencing neutrophil activation. This highlights the potential of these compounds in the development of anti-inflammatory drugs (Zhang et al., 2015).
Safety and Hazards
3,5-Difluorocinnamic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), with the target organ being the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Target of Action
It has been used in the synthesis of “unnatural” flavonoids and stilbenes inEscherichia coli , suggesting it may interact with enzymes or pathways involved in the biosynthesis of these compounds.
Mode of Action
Given its use in the synthesis of flavonoids and stilbenes, it may act as a precursor or intermediate in these biosynthetic pathways .
Biochemical Pathways
3,5-Difluorocinnamic acid is involved in the biosynthesis of flavonoids and stilbenes . These compounds are part of secondary metabolite pathways in many organisms and have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .
Result of Action
The compounds it helps synthesize, such as flavonoids and stilbenes, have been associated with various beneficial health effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Additionally, it may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWRXICVNIUGY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-23-1, 147700-58-1 | |
Record name | trans-3,5-Difluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3,5-Difluorocinnamic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pressure impact the [2 + 2] photodimerization reaction rate of 3,5-Difluorocinnamic acid in its crystal form?
A1: The research indicates that applying pressure can accelerate the [2 + 2] photodimerization of this compound. Specifically, the reaction proceeds at a faster rate at 0.4 GPa compared to ambient pressure (0.1 MPa). [] This suggests that pressure can influence the molecular arrangement within the crystal lattice, potentially leading to more favorable orientations for the reaction to occur.
Q2: What are the structural factors that might contribute to the observed differences in reactivity between 2,5-Difluorocinnamic acid and this compound under photodimerization conditions?
A2: While both 2,5-Difluorocinnamic acid and this compound share similarities in the distances between reacting monomers and their spatial orientations within the crystal lattice, 2,5-Difluorocinnamic acid exhibits higher reactivity. [] This implies that factors beyond simple geometric considerations, such as electronic effects stemming from the different fluorine substituent positions, could play a significant role in influencing the reactivity of these difluorinated cinnamic acid derivatives.
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